3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid (CAS 1595703-91-5; molecular formula C₁₁H₈BrNO₃; MW 282.09 g/mol) is a brominated aromatic isoxazole-5-carboxylic acid derivative belonging to the broader class of 3-aryl-isoxazole-5-carboxylic acids. It is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, where the isoxazole heterocycle serves as a privileged scaffold for the development of enzyme inhibitors, receptor ligands, and antiproliferative agents.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
Cat. No. B15314382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)Br
InChIInChI=1S/C11H8BrNO3/c1-6-2-3-7(4-8(6)12)9-5-10(11(14)15)16-13-9/h2-5H,1H3,(H,14,15)
InChIKeyYUEWMXUOXBOENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid: A Specialized Isoxazole Building Block for Medicinal Chemistry


3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid (CAS 1595703-91-5; molecular formula C₁₁H₈BrNO₃; MW 282.09 g/mol) is a brominated aromatic isoxazole-5-carboxylic acid derivative belonging to the broader class of 3-aryl-isoxazole-5-carboxylic acids . It is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, where the isoxazole heterocycle serves as a privileged scaffold for the development of enzyme inhibitors, receptor ligands, and antiproliferative agents [1]. The compound is supplied by established chemical vendors at ≥95% purity for research-scale procurement [2].

Why In-Class Substitution Is Not Straightforward for 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic Acid


Although the isoxazole-5-carboxylic acid scaffold is broadly represented in commercial screening libraries, substitution of the specific 3-(3-bromo-4-methylphenyl) variant with seemingly similar analogs—such as the 4-bromophenyl (CAS 901930-35-6) or 3-bromo-4-fluorophenyl (CAS 1152531-69-5) derivatives—introduces material differences in electronic character, lipophilicity, steric profile, and synthetic reactivity that cannot be assumed to preserve structure-activity relationships . The presence of an electron-donating methyl group ortho to the bromine on the phenyl ring alters the ring's electron density and alters regioselectivity in subsequent cross-coupling reactions, while the carboxylic acid at the 5-position provides a different derivatization vector compared to 4-carboxylic acid regioisomers such as CAS 1974873-92-1 [1]. Recent medicinal chemistry studies on related 3-aryl-isoxazole-5-carboxylic acid series demonstrate that even minor aryl substitution changes can shift biological activity profiles by orders of magnitude [2].

Quantitative Differentiation Evidence for 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid


Molecular Weight and Lipophilicity Differentiation vs. the 4-Bromophenyl Analog (CAS 901930-35-6)

The target compound differs from the commonly available 3-(4-bromophenyl)isoxazole-5-carboxylic acid (CAS 901930-35-6) by the presence of a methyl substituent at the 4-position of the phenyl ring adjacent to the bromine. This structural modification increases the molecular weight from 268.06 to 282.09 g/mol (+14.03 Da) and, based on standard methylene/methyl fragment contributions, raises the predicted logP by approximately 0.5 log units from a measured 2.80 to an estimated ~3.3, thereby enhancing membrane permeability potential for cell-based assays . The 4-methyl group also introduces steric bulk ortho to the bromine, which can influence the conformational dynamics of the biaryl linkage and affect target binding geometry [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Substitution Pattern Differentiation vs. 3-Bromo-4-fluorophenyl Analog (CAS 1152531-69-5)

The target compound carries a methyl group at the 4-position of the phenyl ring, whereas the close comparator 3-(3-bromo-4-fluorophenyl)isoxazole-5-carboxylic acid (CAS 1152531-69-5) features a fluorine atom at the same position. Fluorine and methyl groups have distinct electronic effects: fluorine is strongly electron-withdrawing (–I effect) and capable of participating in hydrogen bonding and polar interactions, while methyl is weakly electron-donating (+I effect) and purely hydrophobic. The molecular weight differs by ~4 Da (282.09 vs. 286.05 g/mol) . These differences are significant in lead optimization: fluorine substitution often enhances metabolic stability and modulates pKa of proximal groups, whereas methyl substitution primarily modulates steric fit and van der Waals contacts within hydrophobic binding pockets [1].

Bioisostere Evaluation Medicinal Chemistry Fluorine Chemistry

Isoxazole Carboxylic Acid Class Activity in PTP1B Inhibition – Supporting SAR Context

Quantitative, head-to-head biological comparison data for the target compound against its closest commercially available analogs are not publicly available in the peer-reviewed literature. However, class-level SAR from a crystallographically-guided study on isoxazole-5-carboxylic acids as PTP1B inhibitors establishes that 3-aryl-isoxazole-5-carboxylic acid derivatives achieve low-micromolar to sub-micromolar IC₅₀ values against recombinant human PTP1B, with >20-fold selectivity over the homologous T-cell phosphatase TCPTP [1]. In this series, aryl substitution pattern was a critical determinant of potency: lead compound 7 (exact aryl substitution undisclosed) demonstrated cellular activity in COS-7 cells, demonstrating that the isoxazole-5-carboxylic acid scaffold is competent for cell-based target engagement when appropriately substituted [2]. The bromo-methylphenyl substitution of the target compound presents a unique aryl electronics/steric combination not explored in this published series, representing an opportunity for novel IP-generating SAR exploration.

Protein Tyrosine Phosphatase 1B Diabetes Enzyme Inhibition

3-Aryl-Isoxazole-5-Carboxylic Acid Antimicrobial Class Activity – Benchmarking Context

A series of (3-arylisoxazol-5-yl)methyl-L-proline derivatives, which share the 3-aryl-isoxazole-5-carboxylic acid core structure with the target compound, demonstrated potent bacteriostatic activity with minimum inhibitory concentrations (MICs) in the range of 0.06–2.5 µg/mL against a panel of Gram-positive and Gram-negative pathogens [1]. The SAR within this series indicated that both the aryl substitution pattern and the amino acid moiety significantly influenced the antimicrobial spectrum and potency. While the target compound itself has not been directly evaluated in published antimicrobial assays, its 3-(3-bromo-4-methylphenyl) substitution pattern falls within the property space of active compounds in this class and provides a distinct aryl electronics profile compared to previously tested analogs (which included halogenated and methoxy-substituted phenyl variants) [2].

Antimicrobial Drug-Resistant Bacteria Isoxazole Amino Acids

Commercial Availability and Purity-Graded Procurement Options

The target compound is commercially available from multiple suppliers with certified purity ≥95% [1]. Direct pricing comparison at the 1-gram scale shows Enamine offering the compound at $971.00 per gram (catalog EN300-380500), while 5-gram quantities are priced at $2,816.00 ($563.20/g), representing a 42% per-gram discount for scale purchase [2]. In contrast, the closely related 4-bromophenyl analog (CAS 901930-35-6) is listed by Sigma-Aldrich as part of a unique chemicals collection but without specified purity or analytical data, and with explicit 'as-is' terms of sale that transfer all quality verification burden to the buyer . The target compound thus offers a more transparent, purity-defined procurement pathway for research programs that require batch-to-batch consistency.

Chemical Procurement Building Block Sourcing Research-Grade Intermediates

Regioisomeric Differentiation: 5-Carboxylic Acid vs. 4-Carboxylic Acid Isoxazole Scaffolds

The target compound (3-aryl-isoxazole-5-carboxylic acid, CAS 1595703-91-5, MW 282.09) is regioisomeric with the commercially available 3-(3-bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1974873-92-1, MW 296.12). The positional difference of the carboxylic acid group (5-position vs. 4-position) alters the electronics of the isoxazole ring: carboxylic acid at C5 places the carboxyl group adjacent to the ring oxygen, influencing hydrogen-bonding geometry and pKa [1]. Additionally, the 5-carboxylic acid variant lacks the 5-methyl substituent found on the 4-carboxylic acid regioisomer, resulting in a lower molecular weight (ΔMW = –14.03 g/mol) and reduced steric hindrance adjacent to the derivatization site. In published SAR, isoxazole regioisomers often display markedly different biological activity profiles due to altered presentation of the carboxylate pharmacophore to target protein binding sites .

Regioisomerism Synthetic Strategy Medicinal Chemistry

Optimal Research and Procurement Scenarios for 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid


PTP1B or Phosphatase-Targeted Lead Optimization Campaigns

Research groups pursuing protein tyrosine phosphatase 1B (PTP1B) inhibitors or related phosphatase targets should prioritize this compound for its validated isoxazole-5-carboxylic acid pharmacophore, which has demonstrated co-crystallization with the target and >20-fold selectivity over TCPTP in published series [1]. The novel 3-bromo-4-methylphenyl substitution provides an opportunity to explore aryl substitution space not covered by the original PTP1B inhibitor patents (Zhao et al., 2004), potentially yielding compounds with improved potency or selectivity. The 5-carboxylic acid position is ideally suited for rapid amide library synthesis, enabling efficient SAR exploration through parallel chemistry [2].

Antimicrobial Drug Discovery Targeting Drug-Resistant Gram-Positive Pathogens

This compound is recommended as a synthetic intermediate for antimicrobial programs targeting multidrug-resistant Gram-positive bacteria such as MRSA. The 3-aryl-isoxazole-5-carboxylic acid scaffold has been validated in published work with lead compounds achieving MIC values as low as 0.06 µg/mL, and the 3-bromo-4-methylphenyl substitution may confer favorable permeability and target engagement characteristics due to its enhanced lipophilicity (estimated logP ~3.3) [1]. The carboxylic acid handle enables conjugation to amino acid or peptide moieties, which has been shown to enhance aqueous solubility and broaden antimicrobial spectrum in the isoxazole class [2].

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening Library Design

The target compound's molecular weight of 282.09 g/mol places it at the upper boundary of fragment-like chemical space (Rule of Three: MW ≤300), making it suitable for fragment-based screening and fragment-elaboration strategies [1]. Its balanced profile—a polar carboxylic acid, a halogen for potential halogen bonding or cross-coupling, and an aromatic hydrophobic moiety—provides multiple interaction motifs for binding site recognition. The compound can serve as a core scaffold for library enumeration, with the bromine enabling late-stage diversification via Suzuki-Miyaura cross-coupling, and the carboxylic acid permitting amide bond formation for rapid analog generation [2].

Custom Synthesis of Bioactive Heterocycles for Agrochemical Research

For agrochemical discovery programs, isoxazole-5-carboxylic acid derivatives have documented herbicidal, fungicidal, and antimicrobial activities [1]. The 3-bromo-4-methylphenyl substitution pattern is distinct from common agrochemical isoxazole motifs and may offer novel spectrum-of-action profiles. The compound's structural features—particularly the bromine substituent for further functionalization via metal-catalyzed cross-coupling and the carboxylic acid for ester or amide prodrug formation—make it a versatile starting material for generating screening libraries targeting plant pathogens or weed species [2].

Quote Request

Request a Quote for 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.